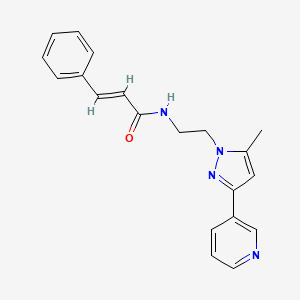
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It would include the starting materials, the reaction conditions, and the yield .Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy to determine the structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Heterocyclic Synthesis
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide and related compounds have been studied for their potential in heterocyclic synthesis. These compounds serve as precursors for the synthesis of various heterocyclic derivatives, such as pyran, pyridine, and pyridazine, through reactions with active methylene reagents. This synthetic pathway enriches the chemical library with polyfunctionally substituted heterocyclic compounds that could have wide-ranging applications in medicinal chemistry and material sciences (Mohareb et al., 2004).
Anticancer Agents
Research into this compound derivatives has revealed their potential as anticancer agents. Studies have demonstrated that these compounds exhibit significant topoisomerase IIα inhibitory activity and cytotoxicity against various cancer cell lines. Molecular docking studies further support their mechanism of action, providing a strong foundation for their development as novel anticancer therapeutics (Alam et al., 2016).
Antimicrobial Activity
The antimicrobial properties of this compound derivatives have also been explored. These compounds have been synthesized and evaluated for their activity against various bacterial and fungal strains. Specific derivatives have shown promising results, highlighting their potential as leads for the development of new antimicrobial agents (Padmavathi et al., 2011).
Antimalarial Potential
Further studies have identified the antimalarial potential of novel quinoline-pyrazolopyridine derivatives synthesized from this compound. These compounds have been screened for their in vitro and in vivo efficacy against Plasmodium falciparum, showing considerable activity and highlighting their promise as antimalarial agents (Saini et al., 2016).
Coordination Chemistry and Luminescent Properties
The coordination chemistry of derivatives related to this compound has been explored, revealing their utility as ligands for the synthesis of luminescent lanthanide compounds. These complexes have potential applications in biological sensing due to their unique luminescent properties (Halcrow, 2005).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c1-16-14-19(18-8-5-11-21-15-18)23-24(16)13-12-22-20(25)10-9-17-6-3-2-4-7-17/h2-11,14-15H,12-13H2,1H3,(H,22,25)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEOZORYAHWEDX-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C=CC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1CCNC(=O)/C=C/C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline](/img/structure/B2843947.png)
![1-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-(3-methoxyphenyl)piperidine-4-carboxamide](/img/structure/B2843948.png)
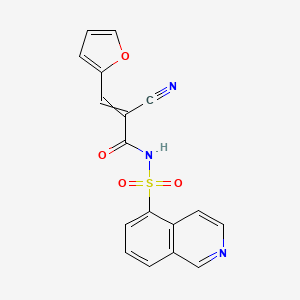
![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2843951.png)
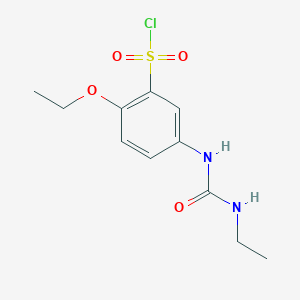
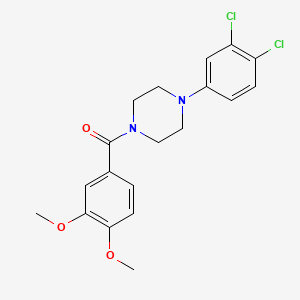
![N-[3-(methylcarbamoyl)-2-thienyl]-1-(2-thienylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2843954.png)
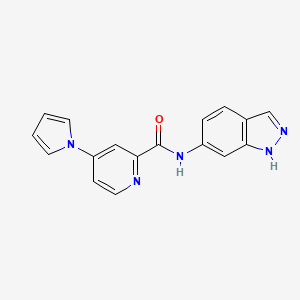
![2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2843958.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)picolinamide](/img/structure/B2843963.png)
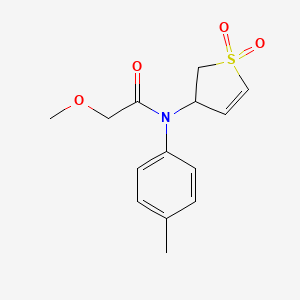
![4-methoxy-6-oxo-1-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2843965.png)